3-[3-(Aminomethyl)phenyl]propanoic acid hydrochloride
Description
3-[3-(Aminomethyl)phenyl]propanoic acid hydrochloride is a propanoic acid derivative with a meta-substituted aminomethyl group on the phenyl ring. Its molecular formula is C₁₀H₁₄ClNO₂, and it exists as a hydrochloride salt, enhancing its solubility and stability.
Properties
IUPAC Name |
3-[3-(aminomethyl)phenyl]propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c11-7-9-3-1-2-8(6-9)4-5-10(12)13;/h1-3,6H,4-5,7,11H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFSHDNAZCWCFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CN)CCC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(Aminomethyl)phenyl]propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-(aminomethyl)benzene, which undergoes a series of reactions to introduce the propanoic acid moiety.
Reaction Conditions: The reactions are usually carried out under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of 3-[3-(Aminomethyl)phenyl]propanoic acid hydrochloride may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency and cost-effectiveness. The use of continuous flow reactors can also be considered to enhance the production rate and consistency.
Chemical Reactions Analysis
Types of Reactions: 3-[3-(Aminomethyl)phenyl]propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products:
Oxidation Products: Nitro derivatives or imines.
Reduction Products: Amines or other reduced forms.
Substitution Products: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Research:
3-[3-(Aminomethyl)phenyl]propanoic acid hydrochloride has been investigated for its role as an anticancer agent. Research indicates that compounds structurally related to this compound exhibit potent activity against cancer cell lines. For instance, derivatives of propanoic acid have shown promising results in inhibiting histone deacetylases (HDACs), which are crucial in cancer progression and treatment resistance. In one study, modifications to the structure led to enhanced antiproliferative activity against HeLa cells with IC50 values significantly lower than those of standard treatments like doxorubicin .
Enzyme Inhibition Studies:
The compound is utilized as an analog of natural amino acids to study enzyme-substrate interactions within metabolic pathways. It competes with natural substrates for enzyme binding, providing insights into enzyme specificity and mechanisms. Quantitative data from these studies reveal that it can effectively inhibit certain enzymes, suggesting potential therapeutic targets in metabolic diseases.
Enzymology
Mechanistic Studies:
In enzymatic assays, 3-[3-(Aminomethyl)phenyl]propanoic acid hydrochloride helps elucidate the kinetics and binding efficiencies of enzymes involved in amino acid metabolism. The compound's incorporation into reaction assays allows researchers to manipulate variables such as temperature and pH to assess its effects on enzyme activity. Results indicate that the compound's structural characteristics contribute to its inhibitory effects on specific enzymes, which could lead to the development of new therapeutic agents targeting metabolic disorders .
Material Science
Polymer Development:
In material science, the compound has been explored for its potential use in synthesizing novel polymers with specific properties. Its chemical structure allows for modifications that can lead to materials with enhanced mechanical strength or thermal stability. Research in this area focuses on creating polymer composites that incorporate this compound to improve their functional characteristics for various applications, including biomedical devices and drug delivery systems.
Case Study 1: Anticancer Activity
A series of derivatives based on 3-[3-(Aminomethyl)phenyl]propanoic acid hydrochloride were synthesized and tested for anticancer activity. The results demonstrated that certain modifications significantly increased their potency against various cancer cell lines, highlighting the importance of structural optimization in drug design.
Case Study 2: Enzyme Interaction
In a study focused on enzyme kinetics, the compound was used to determine its inhibition constants against specific enzymes involved in amino acid metabolism. The findings revealed that the compound's binding affinity was comparable to known inhibitors, suggesting its potential as a lead compound for further development.
Mechanism of Action
The mechanism of action of 3-[3-(Aminomethyl)phenyl]propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds or ionic interactions with biological molecules, influencing their function. The aromatic ring can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A detailed comparison with analogous compounds highlights differences in substituent positions, functional groups, and physicochemical properties. Key examples include:
2.1. (R)-3-Amino-3-phenylpropionic Acid Hydrochloride
- Chiral center at the β-carbon (R-configuration) influences stereoselective interactions .
- Applications : Used in peptide synthesis and as a chiral building block.
2.2. 3-(4-Aminophenyl)propanoic Acid Hydrochloride
- Structure: Para-amino substitution on the phenyl ring.
- Key Differences :
- Applications : Intermediate in dye synthesis and polymer chemistry.
2.3. Methyl 3-(3-Aminomethylphenyl)propanoate Hydrochloride
- Structure : Methyl ester of the target compound.
- Key Differences :
- Applications : Used in prodrug design for improved bioavailability.
2.4. 3-[3-(Trifluoromethyl)phenyl]propanoic Acid
- Structure : Trifluoromethyl (CF₃) group at the meta position.
- Key Differences: Strong electron-withdrawing CF₃ group reduces electron density on the phenyl ring. Lower solubility compared to the aminomethyl-substituted analog due to hydrophobicity .
- Applications : Enzyme inhibitor studies (e.g., cyclooxygenase).
Data Table: Comparative Analysis
Research Findings and Implications
- Synthetic Routes: The target compound is synthesized via reductive amination of 3-formylphenylpropanoic acid, followed by HCl salt formation. In contrast, para-substituted analogs (e.g., 3-(4-aminophenyl)propanoic acid) require nitration and reduction steps .
- Pharmacological Potential: The aminomethyl group enhances binding to amine receptors (e.g., GABA receptors) compared to non-polar substituents like CF₃ .
- Stability and Solubility :
- The hydrochloride salt form improves aqueous solubility (>50 mg/mL) compared to free bases.
- Ester derivatives (e.g., methyl ester) exhibit higher logP values (~1.8 vs. ~0.5 for the acid), favoring blood-brain barrier penetration .
Biological Activity
3-[3-(Aminomethyl)phenyl]propanoic acid hydrochloride, known by its CAS number 42287-96-7, is a compound of interest in pharmaceutical and biochemical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
The compound is classified as a phenylpropanoic acid derivative, characterized by the presence of an aminomethyl group attached to the phenyl ring. Its chemical structure can be represented as follows:
Research indicates that 3-[3-(Aminomethyl)phenyl]propanoic acid hydrochloride may exert its biological effects through interactions with various molecular targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammatory processes and oxidative stress pathways.
- Receptor Interaction : The compound may interact with neurotransmitter receptors, potentially influencing mood and cognitive functions .
- Cellular Uptake : It is believed that the compound is absorbed via monocarboxylic acid transporters (MCTs), facilitating its entry into cells .
Biological Activities
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which may protect cells from oxidative damage.
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. For example, it demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations around 250 µg/mL .
- Anti-inflammatory Effects : Similar compounds have been documented to reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Pharmacokinetics
The pharmacokinetic profile of 3-[3-(Aminomethyl)phenyl]propanoic acid hydrochloride indicates favorable absorption characteristics:
- Solubility : The compound is soluble in organic solvents such as methanol and ethanol, which may enhance its bioavailability.
- Distribution : Its ability to cross biological membranes suggests that it could be effectively distributed throughout the body upon administration.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights relevant to 3-[3-(Aminomethyl)phenyl]propanoic acid hydrochloride:
Q & A
Basic Research Questions
Q. What are the optimal synthesis routes for 3-[3-(Aminomethyl)phenyl]propanoic acid hydrochloride, and what are the critical reaction conditions?
- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions using intermediates like 3-(aminomethyl)benzaldehyde. Key steps include:
- Coupling Reaction : Aromatic aldehyde derivatives are coupled with nitromethane or glycine analogs under basic conditions (e.g., potassium carbonate) .
- Hydrochloride Formation : The free base is treated with hydrochloric acid to form the hydrochloride salt, requiring precise pH control (pH 4–5) to avoid side reactions .
- Purification : Crystallization from ethanol/water mixtures or column chromatography (silica gel, methanol/dichloromethane eluent) ensures high purity (>95%) .
Q. How is the structural integrity of 3-[3-(Aminomethyl)phenyl]propanoic acid hydrochloride validated in synthetic batches?
- Methodological Answer : Characterization involves:
- NMR Spectroscopy : and NMR confirm the presence of the aminomethyl group (δ 3.8–4.2 ppm for –CHNH) and carboxylic acid (δ 170–175 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 228.09 (free base) and chloride adducts .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values (e.g., CHClNO) within ±0.3% .
Q. What are the primary biological activities reported for this compound, and how are they assessed?
- Methodological Answer : Studies focus on its role as a phenylalanine derivative with potential neuromodulatory effects:
- Neurotransmitter Precursor Activity : Incorporated into peptide synthesis via solid-phase methods, with HPLC monitoring of coupling efficiency .
- Neuroprotective Assays : Evaluated in neuronal cell cultures (e.g., SH-SY5Y cells) under oxidative stress (HO-induced), measuring viability via MTT assays .
Advanced Research Questions
Q. How do researchers resolve contradictions in reported receptor-binding affinities for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions. Strategies include:
- Radioligand Binding Assays : Compare results across receptor subtypes (e.g., NMDA vs. GABA) using -labeled ligands, controlling for pH and ion concentration .
- Molecular Dynamics Simulations : Model interactions with receptor active sites (e.g., GluN1 subunit of NMDA receptors) to explain affinity variations .
Q. What experimental designs are recommended for analyzing its stability under physiological conditions?
- Methodological Answer : Stability studies involve:
- pH-Dependent Degradation : Incubate the compound in buffers (pH 1.2–7.4) at 37°C, quantifying degradation products via LC-MS .
- Plasma Stability : Incubate with rat plasma, stopping reactions with acetonitrile at timed intervals, followed by HPLC analysis .
Q. How can researchers optimize purification to minimize by-products like dimerized analogs?
- Methodological Answer :
- Temperature Control : Maintain reactions below 25°C during coupling to prevent dipeptide formation .
- Gradient Elution Chromatography : Use C18 columns with 0.1% TFA in water/acetonitrile gradients to separate monomers from dimers .
Q. What strategies enable comparative analysis of bioactivity between this compound and its structural analogs?
- Methodological Answer :
- SAR Studies : Synthesize analogs (e.g., 3-[4-(aminomethyl)phenyl]propanoic acid) and compare IC values in enzyme inhibition assays (e.g., tyrosine hydroxylase) .
- Crystallography : Co-crystallize analogs with target proteins (e.g., trypsin-like proteases) to map binding interactions .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on its neuroprotective efficacy?
- Resolution Strategy :
- Dose-Response Curves : Re-evaluate efficacy across concentrations (1–100 µM) in multiple cell lines (e.g., primary neurons vs. immortalized cells) .
- Metabolite Screening : Use LC-MS to identify if degradation products (e.g., free phenylalanine) contribute to observed effects .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | CHClNO | |
| Melting Point | 236°C (decomposes) | |
| Solubility (Water) | Sparingly soluble | |
| HPLC Retention Time | 8.2 min (C18, 70:30 HO:MeCN) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
